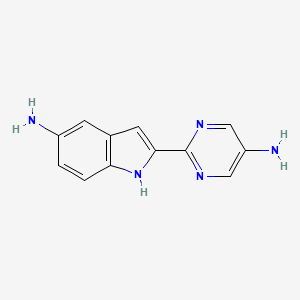
2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine is a compound that belongs to the class of heterocyclic organic compounds It features both an indole and a pyrimidine ring, which are structures commonly found in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the pyrimidine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may have therapeutic potential for the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminopyrimidine: A simpler compound with similar biological activity.
Indole-3-carbinol: Another indole derivative with potential therapeutic applications.
Uniqueness
2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine is unique due to its combination of an indole and a pyrimidine ring, which may confer distinct biological and chemical properties. This dual functionality can enhance its potential as a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H11N5 |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine |
InChI |
InChI=1S/C12H11N5/c13-8-1-2-10-7(3-8)4-11(17-10)12-15-5-9(14)6-16-12/h1-6,17H,13-14H2 |
InChI-Schlüssel |
MYQWQMPGFHXTCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C=C(N2)C3=NC=C(C=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



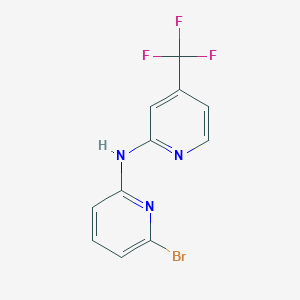
![6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13870452.png)
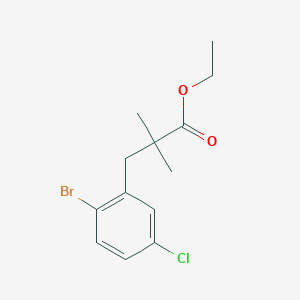
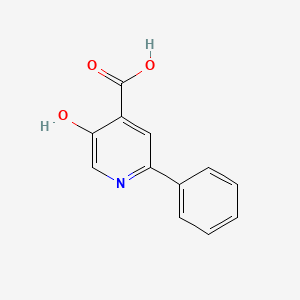
![Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13870471.png)
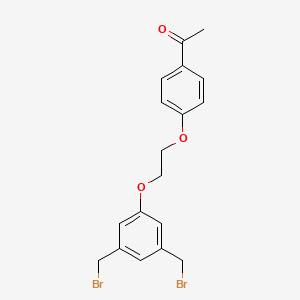


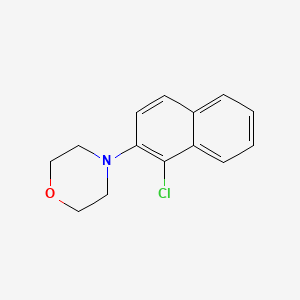

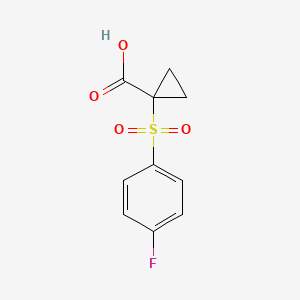
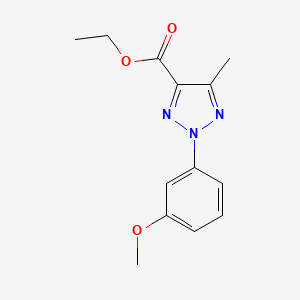
![N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine](/img/structure/B13870517.png)
